8-Methoxyquinoxalin-5-ol

Leishmaniasis Neglected Tropical Diseases Antiparasitic

Researchers require validated chemical probes with defined selectivity to avoid off-target artifacts. 8-Methoxyquinoxalin-5-ol (CAS 27144-88-3) provides a well-characterized solution. - **Selective MAO-B inhibition**: IC50 = 17.0 µM vs. MAO-A IC50 = 100 µM (5.9-fold selectivity) - **Reproducible peroxidase control**: IC50 = 1.01 µM (Amplex Red assay) - **Anti-leishmanial scaffold**: IC50 = 23.30 µM vs. L. major, non-cytotoxic at 30 µM - **Reliable supply**: White solid, ≥95% purity, immediate shipment available

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Cat. No. B15071611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoxalin-5-ol
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)O)N=CC=N2
InChIInChI=1S/C9H8N2O2/c1-13-7-3-2-6(12)8-9(7)11-5-4-10-8/h2-5,12H,1H3
InChIKeyMZUCMIZNDKERLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoxalin-5-ol Overview


8-Methoxyquinoxalin-5-ol (CAS: 27144-88-3, molecular formula: C9H8N2O2, molecular weight: 176.17 g/mol) is a heterocyclic compound belonging to the quinoxaline family, characterized by a methoxy group at the 8-position and a hydroxyl group at the 5-position . It exhibits a range of biochemical activities including antimicrobial, anticancer, and anti-inflammatory properties, and has been documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. It also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent, and functions as an antioxidant in fats and oils [1]. The compound is supplied as a white solid with typical purity ≥95% and is intended exclusively for research use [2].

8-Methoxyquinoxalin-5-ol Specificity vs Analogs


The presence of both the 8-methoxy and 5-hydroxy substituents on the quinoxaline ring defines a unique electronic and steric profile that distinguishes 8-Methoxyquinoxalin-5-ol from the unsubstituted quinoxaline core and the structurally similar 8-hydroxyquinoline . In anti-leishmanial assays, the methoxy-substituted quinoxaline derivative (compound 5) demonstrated equipotent activity to chloro-substituted analogs (IC50 = 23.30 ± 0.12 µM), whereas the same study showed that other substitution patterns such as fluoro or trifluoromethyl yielded different activity profiles [1]. This structure-activity relationship confirms that the specific methoxy/hydroxy substitution pattern confers distinct target engagement not observed with the parent heterocycle or mono-substituted analogs . Consequently, generic substitution with unsubstituted quinoxaline or 8-hydroxyquinoline is not a viable strategy for reproducing the observed biological activity, particularly in anti-leishmanial, MAO-B, and peroxidase inhibition studies [2][3].

8-Methoxyquinoxalin-5-ol Evidence Summary


Anti-Leishmanial Activity vs Miltefosine

8-Methoxyquinoxalin-5-ol (identified as compound 5 in the referenced study) exhibited anti-leishmanial activity with an IC50 of 23.30 ± 0.12 µM against Leishmania major promastigotes, compared to the clinical standard miltefosine which showed an IC50 of 25.78 ± 0.2 µM under identical assay conditions [1]. The compound was equipotent to chloro-substituted quinoxaline analogues 1 and 3 (IC50 = 23.30 ± 0.12 µM) in the same study, and all tested quinoxaline derivatives were non-cytotoxic against BJ human fibroblast cells at 30 µM [1].

Leishmaniasis Neglected Tropical Diseases Antiparasitic

MAO-B Selectivity Over MAO-A

8-Methoxyquinoxalin-5-ol inhibits human MAO-B with an IC50 of 17.0 µM (1.70E+4 nM), while its activity against human MAO-A is substantially weaker with an IC50 of 100 µM (1.00E+5 nM) [1]. This corresponds to a 5.9-fold selectivity for MAO-B over MAO-A. The compound also inhibits horseradish peroxidase with an IC50 of 1.01 µM (1.01E+3 nM) [1].

Monoamine Oxidase Neuropharmacology Enzyme Inhibition

5-LOX Inhibition Profile

8-Methoxyquinoxalin-5-ol exhibits weak inhibition of human recombinant 5-lipoxygenase (5-LOX) with an IC50 >10 µM (>1.00E+4 nM) and similarly weak inhibition of soluble epoxide hydrolase (sEH) with IC50 >10 µM [1]. In contrast, optimized quinoxaline-based 5-LOX inhibitors in the literature have demonstrated IC50 values in the low nanomolar range (e.g., 3 nM in mouse macrophages) . This weak 5-LOX activity confirms that the compound does not potently engage the inflammatory 5-LOX pathway, making it a useful negative control or a scaffold for targeted optimization rather than a direct 5-LOX inhibitor candidate.

5-Lipoxygenase Inflammation Arachidonic Acid Cascade

Aqueous Solubility for Assay Development

The aqueous solubility of 8-Methoxyquinoxalin-5-ol has been experimentally determined to be 38 µg/mL . This value provides a practical concentration ceiling for preparing compound stock solutions in aqueous buffers without the need for organic co-solvents such as DMSO. In contrast, many quinoxaline derivatives and unsubstituted quinoxaline exhibit significantly lower aqueous solubility, often requiring ≥1% DMSO for complete dissolution, which can confound cellular assay results due to solvent-induced cytotoxicity or off-target effects.

Physicochemical Property Solubility Assay Development

Non-Cytotoxicity in Human Fibroblasts

In cytotoxicity assessments, 8-Methoxyquinoxalin-5-ol was evaluated against the BJ human fibroblast cell line and found to be non-cytotoxic at a concentration of 30 µM [1]. This concentration is approximately 1.3-fold above the observed anti-leishmanial IC50 (23.30 µM) and exceeds the MAO-B IC50 (17.0 µM), indicating a favorable therapeutic window for in vitro target engagement without inducing cell death. In contrast, other quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have demonstrated significant cytotoxicity in the same concentration range [2].

Cytotoxicity Cell-Based Assay Safety Profile

8-Methoxyquinoxalin-5-ol Research Applications


Anti-Leishmanial Lead Optimization and SAR Studies

With an IC50 of 23.30 ± 0.12 µM against Leishmania major and non-cytotoxicity at 30 µM, 8-Methoxyquinoxalin-5-ol serves as a validated starting scaffold for medicinal chemistry optimization targeting neglected tropical diseases [1]. The methoxy/hydroxy substitution pattern can be systematically varied to improve potency while maintaining the favorable cytotoxicity profile, and the compound's aqueous solubility of 38 µg/mL facilitates in vitro screening workflows .

MAO-B Selective Tool Compound for Neuropharmacology Assays

The 5.9-fold selectivity for MAO-B (IC50 = 17.0 µM) over MAO-A (IC50 = 100 µM) enables specific interrogation of MAO-B-dependent pathways with reduced off-target interference [2]. This selectivity profile supports its use as a chemical probe in neurodegenerative disease research where MAO-B inhibition is therapeutically relevant, and as a reference standard for benchmarking novel MAO-B inhibitor series [2].

Negative Control for 5-Lipoxygenase Pathway Studies

The weak 5-LOX inhibition (IC50 >10 µM) makes 8-Methoxyquinoxalin-5-ol an appropriate negative control compound in inflammatory pathway assays [3]. Researchers studying quinoxaline-based anti-inflammatory agents can use this compound to establish baseline 5-LOX activity and confirm that observed effects in derivative series are due to structural modifications rather than the core scaffold itself [3].

Peroxidase Inhibition Assay Reference Standard

With a well-defined IC50 of 1.01 µM against horseradish peroxidase in a standardized Amplex Red fluorescence assay, 8-Methoxyquinoxalin-5-ol can serve as a reproducible reference compound for calibrating peroxidase activity measurements across laboratories and screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxyquinoxalin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.